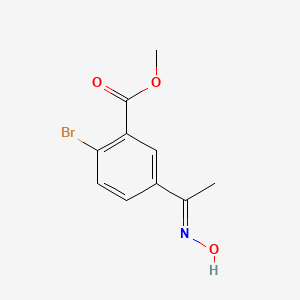
(Z,Z,E)-3,6,8-Dodecatrien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z,E)-3,6,8-Dodecatrien-1-ol is an organic compound characterized by its three conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is notable for its unique stereochemistry, which is indicated by the (Z,Z,E) notation, referring to the geometric configuration of the double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z,Z,E)-3,6,8-Dodecatrien-1-ol typically involves the use of alkyne and alkene intermediates. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of polyunsaturated precursors. This process requires precise control of temperature and pressure to ensure the correct geometric configuration of the double bonds. Catalysts such as palladium on carbon are commonly used to facilitate the hydrogenation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are typically used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
Chemistry: (Z,Z,E)-3,6,8-Dodecatrien-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in cell signaling and as a precursor to bioactive molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism by which (Z,Z,E)-3,6,8-Dodecatrien-1-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
(E,E,Z)-3,6,8-Dodecatrien-1-ol: Differing in the geometric configuration of the double bonds.
(Z,Z,Z)-3,6,8-Dodecatrien-1-ol: All double bonds are in the Z configuration.
(E,E,E)-3,6,8-Dodecatrien-1-ol: All double bonds are in the E configuration.
Uniqueness: (Z,Z,E)-3,6,8-Dodecatrien-1-ol is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological systems. This configuration can result in distinct physical and chemical properties compared to its isomers.
Propriétés
Numéro CAS |
19926-63-7 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.2866 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)



